2,3-Dihydrobenzofuran-5-ol
Overview
Description
2,3-Dihydrobenzofuran-5-ol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. The structure of this compound consists of a benzene ring fused to a dihydrofuran ring with a hydroxyl group attached to the fifth position of the benzene ring.
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-5-ol, a derivative of benzofuran, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to have significant activity against various pathogens, such as fungi, viruses, and bacteria .
Mode of Action
Benzofuran derivatives have been reported to stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular signaling and function.
Biochemical Pathways
It is known that benzofuran derivatives can influence a variety of biological processes, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
Furthermore, the insertion of a quaternary center into the 2,3-Dihydrobenzofuran core blocked a key site of metabolism and improved the solubility, leading to good in vivo rat and dog pharmacokinetics .
Result of Action
Benzofuran derivatives have been reported to have potent antibacterial activity . Additionally, some substituted benzofurans have shown dramatic anticancer activities . These findings suggest that this compound may have similar effects.
Action Environment
It is known that the production of 2,3-dihydrobenzofuran is favored at lower temperatures and with the shortest residence time for the fast pyrolysis process . This suggests that the environmental conditions could potentially influence the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
2,3-Dihydrobenzofuran-5-ol plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may have implications for drug design and toxicity studies . Additionally, this compound has been shown to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, indicating its potential role in modulating oxidative stress .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, this compound can modulate the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Furthermore, it has been shown to affect gene expression by altering the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . These effects suggest that this compound may have potential therapeutic applications in diseases characterized by dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It has been observed to bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency . These binding interactions and enzyme modulation contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound has been shown to induce transient changes in cell signaling and gene expression, while long-term exposure can lead to more sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent effects. It has been observed that low doses of this compound can have beneficial effects, such as reducing inflammation and oxidative stress . Higher doses may lead to toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the beneficial effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which convert it into reactive metabolites that can undergo further biotransformation . These metabolites can then be conjugated with glutathione or other molecules to facilitate their excretion from the body . The involvement of this compound in these metabolic pathways highlights its potential impact on drug metabolism and detoxification processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to specific proteins that regulate its localization and accumulation in different cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in different tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . The targeting of this compound to these organelles is mediated by specific signals that direct its transport and retention within these compartments . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzofuran-5-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to synthesize this compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzofuran-5-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or other reduced derivatives. Substitution reactions can result in the formation of halogenated or other substituted benzofuran derivatives.
Scientific Research Applications
2,3-Dihydrobenzofuran-5-ol has several scientific research applications due to its unique chemical structure and biological activities.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, this compound and its derivatives have shown potential as therapeutic agents. Studies have demonstrated their anticancer, antibacterial, and antiviral activities . For example, certain benzofuran derivatives have been found to inhibit the growth of cancer cells and exhibit antiviral effects against viruses such as hepatitis C .
Industry
In industry, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in the formulation of various products .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-5-ol can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the hydroxyl group at the fifth position, resulting in different chemical and biological properties.
5-Hydroxybenzofuran: Contains a hydroxyl group but lacks the dihydrofuran ring, leading to variations in reactivity and biological activity.
Benzofuran: Lacks the dihydrofuran ring and hydroxyl group, resulting in distinct chemical behavior and applications.
Uniqueness
The presence of both the dihydrofuran ring and the hydroxyl group at the fifth position in this compound contributes to its unique chemical reactivity and biological activities. This combination of structural features makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYKOGUXPNAUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456059 | |
Record name | 2,3-dihydrobenzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-52-2 | |
Record name | 2,3-dihydrobenzofuran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-5-hydroxybenzo[b]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,3-dihydrobenzofuran-5-ol interesting for antioxidant development?
A1: While the provided articles don't delve into detailed mechanisms, [] mentions that derivatives of this compound exhibit an ability to penetrate brain tissue. This property makes them particularly attractive for developing therapies against cerebrovascular diseases, where oxidative stress is a contributing factor. This suggests that the core structure of this compound might possess inherent antioxidant properties that could be further enhanced and tailored through specific modifications.
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